N-Methyl-DL-leucine hydrochloride, often referred to as N-Me-DL-leu-OH HCl, is a derivative of the amino acid leucine. This compound is characterized by its molecular formula and a molecular weight of approximately 181.66 g/mol. It is utilized primarily in biochemical research, particularly in proteomics and studies involving peptide synthesis and modification .
The synthesis of N-Methyl-DL-leucine hydrochloride typically involves the methylation of DL-leucine. A common method for this process is the reaction of DL-leucine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction is carried out in an aqueous medium, which facilitates the formation of the methylated product. The resultant compound is then purified through crystallization to achieve high purity levels .
N-Methyl-DL-leucine hydrochloride can participate in various chemical reactions, including:
N-Methyl-DL-leucine hydrochloride interacts with specific molecular targets within biological pathways, notably influencing the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth and metabolism.
N-Methyl-DL-leucine hydrochloride has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, providing insights into amino acid modifications and their implications in health sciences.
The incorporation of N-methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH·HCl) into peptide chains employs two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS, particularly using Fmoc/tBu strategies, enables rapid chain elongation on resin-bound peptides. N-Me-DL-Leu-OH·HCl requires tailored protocols due to steric hindrance from its methyl group, which reduces nucleophilicity. Studies demonstrate that 2-chlorotrityl chloride resin effectively anchors N-methylated amino acids, minimizing premature cleavage during N-methyl leucine coupling [6]. Quantitative coupling efficiency (>95%) is achievable using a 3-fold excess of N-Me-DL-Leu-OH·HCl with activators like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)* [9].
Conversely, solution-phase synthesis remains indispensable for small-scale, high-purity N-methylated peptide production. Linear tetrapeptides incorporating N-Me-DL-Leu-OH·HCl are synthesized via stepwise coupling of dipeptide fragments (e.g., Boc-l-Pro-l-N-(Me)Leu-OH and H-l-Pro-l-N-(Me)Phe-OMe), employing N,N'-dicyclohexylcarbodiimide (DCC)/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)* with 1-hydroxybenzotriazole (HOBt) to suppress racemization (yields: 74–89%) [9]. Solution-phase benefits include facile purification of hydrophobic N-methylated intermediates but faces challenges in iterative deprotection cycles.
Table 1: Comparative Analysis of Synthesis Strategies for N-Methyl Leucine Incorporation
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Coupling Efficiency | >95% (with HATU) | 74–89% (with DCC/EDC·HCl) |
Racemization Risk | <1% (optimized protocols) | 1–3% (HOBt-dependent) |
Scale Feasibility | Microscale iterative elongation | Macroscale fragment coupling |
Purification Complexity | On-resin washing; trivial | Chromatography-intensive |
Key Resin/Support | 2-Chlorotrityl chloride resin | Not applicable |
Biocatalytic methods offer sustainable routes to N-methylated amino acids. Corynebacterium glutamicum strains engineered to overproduce pyruvate serve as platforms for reductive methylamination. Heterologous expression of Pseudomonas putida’s N-methyl-l-amino acid dehydrogenase (NMAADH) enables one-step conversion of pyruvate and monomethylamine (MMA) to N-methylalanine analogs. This system achieves titers of 31.7 g·L⁻¹ N-methyl-l-alanine with a yield of 0.71 g per g glucose in fed-batch cultures [3]. While direct leucine N-methylation remains undemonstrated, the enzyme’s relaxed substrate specificity toward α-keto acids (e.g., 4-methyl-2-oxopentanoate, the keto acid precursor to leucine) suggests feasibility for N-Me-Leu-OH·HCl [3].
Ribosomal synthesis technologies provide another chemoenzymatic avenue. Escherichia coli translation systems supplemented with chemically methylated aminoacyl-tRNA incorporate N-methylleucine into peptides. Methylation of E. coli total tRNA pre-charged with leucine via o-nitrobenzyl derivatization and reductive amination generates N-Me-Leu-tRNA, enabling ribosomal synthesis of peptides containing ≤3 N-methyl residues [2]. Efficiency exceeds 50% compared to natural leucine incorporation, though fidelity requires optimization.
Epimerization at the Cα of N-Me-DL-Leu-OH·HCl during activation poses significant challenges due to steric constraints. Triazole-based coupling agents (e.g., HATU, HBTU) in SPPS minimize racemization (<1%) by forming stable active esters [9]. In solution-phase N-to-C elongation, oxalyl thioester-mediated ligation suppresses epimerization to <1% using N-hydroxy-2-pyridinone additives (e.g., HOPOPhy), which sequester proton sources and accelerate acyl transfer [5] [7].
Additive screening reveals that 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOObt) affords 33% yield with <1% epimerization in model dipeptide couplings. However, HOPOPhy increases yields to 86% with negligible epimerization (<1%) in sterically hindered systems (e.g., Phe–Val–tLeu) [5]. Solvent systems critically influence stereocontrol: DMSO/toluene mixtures reduce epimerization to 1.8% versus 4.5% in pure DMSO by moderating the dielectric environment [5].
The N-methyl group inherently protects the amide nitrogen, simplifying backbone protection but requiring judicious C-terminal and side-chain safeguarding. For SPPS of N-Me-DL-Leu-OH·HCl-containing peptides:
In solution-phase cyclization (e.g., galaxamide analogs), orthogonal protection is essential:
Linear precursors for cyclization employ pentafluorophenyl (Pfp) or p-nitrophenyl (pNp) esters, enhancing cyclization kinetics. Cyclization of H-l-Pro-l-N-(Me)Leu-l-Pro-l-N-(Me)Phe-OPfp using N-methylmorpholine in dilute dimethylformamide (0.1 mM) achieves yields >70% with 0°C incubation for 7 days to suppress oligomerization [9]. Minimal side-chain protection is needed for leucine’s isobutyl group, though N-methylation reduces aggregation during cyclization by disrupting hydrogen-bond networks [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: